2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide
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Description
2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
- A group of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally similar to the compound of interest, demonstrated considerable antitumor activity against various cancer cell lines. Among these, specific derivatives exhibited significant anticancer activity, highlighting the potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Certain benzothiazolinone acetamide analogs, structurally related to the compound , were synthesized and analyzed for their vibrational spectra and electronic properties. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells, indicating their use in renewable energy applications. Additionally, these compounds showed good light harvesting efficiency and potential in photovoltaic cells. They also exhibited non-linear optical activity, indicating potential applications in photonics. Molecular docking studies suggested potential interactions with biological targets like Cyclooxygenase 1 (COX1), indicating potential biomedical applications (Mary et al., 2020).
Synthesis and Characterization
- Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized and identified, indicating the compound's relevance in the synthesis of complex organic molecules, which might have diverse biological activities (Yu et al., 2014).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)10-18-16(21)9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCFXNNUEWWHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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